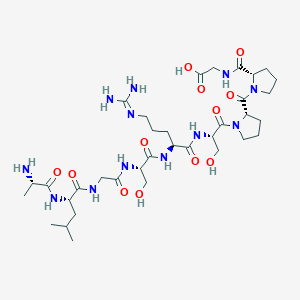![molecular formula C14H20ClNO5S B14183160 O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine CAS No. 928211-72-7](/img/structure/B14183160.png)
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to a D-serine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the hydroxyl group of D-serine, followed by the introduction of the tert-butyl group. The chlorophenylmethanesulfonyl group is then introduced through a sulfonylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-L-serine: A similar compound with the L-serine backbone.
O-tert-Butyl-N-[(4-bromophenyl)methanesulfonyl]-D-serine: A derivative with a bromophenyl group instead of a chlorophenyl group.
O-tert-Butyl-N-[(4-methylphenyl)methanesulfonyl]-D-serine: A derivative with a methylphenyl group.
Uniqueness
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The chlorophenyl group contributes to its potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
928211-72-7 |
|---|---|
Fórmula molecular |
C14H20ClNO5S |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(2R)-2-[(4-chlorophenyl)methylsulfonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C14H20ClNO5S/c1-14(2,3)21-8-12(13(17)18)16-22(19,20)9-10-4-6-11(15)7-5-10/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Clave InChI |
CQYFBLMBHBLHGP-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C)OCC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)

![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)



![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
